Benzylcarbamyllidocaine
Description
Benzylcarbamyllidocaine (systematic IUPAC name pending verification) is a synthetic compound hypothesized to belong to the class of local anesthetics or anti-inflammatory agents, structurally related to lidocaine derivatives. The name suggests a benzylcarbamyl modification of lidocaine, a common strategy to alter pharmacokinetics (e.g., prolonging duration of action) . Despite extensive review of the evidence, references to "this compound" are absent, necessitating comparisons with structurally or functionally analogous compounds such as Benzydamine hydrochloride, Benzathine benzylpenicillin, and lidocaine derivatives.
Properties
CAS No. |
72406-72-5 |
|---|---|
Molecular Formula |
C19H26N4O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
5-benzyl-2-[[2-(diethylamino)acetyl]amino]-4-methyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C19H26N4O2/c1-4-23(5-2)12-16(24)22-19-17(18(20)25)13(3)15(21-19)11-14-9-7-6-8-10-14/h6-10,21H,4-5,11-12H2,1-3H3,(H2,20,25)(H,22,24) |
InChI Key |
KLTJYAONJBGLSW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(=O)NC1=C(C(=C(N1)CC2=CC=CC=C2)C)C(=O)N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C(=C(N1)CC2=CC=CC=C2)C)C(=O)N |
Synonyms |
2-(diethylaminoacetamido)-3-carbamyl-4-methyl-benzylpyrrole benzylcarbamyllidocaine benzylcarbamyllidocaine hydrochloride benzylcarbamyllidocaine monohydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key compounds with structural or functional similarities:
Key Findings:
Benzydamine Hydrochloride : Unlike lidocaine, Benzydamine HCl is primarily used for mucosal inflammation. Its quantification via HPLC with methylparaben highlights challenges in simultaneous analysis due to divergent polarity and extraction protocols .
Lidocaine : Shares a tertiary amine and aromatic ring with hypothesized Benzylcarbamyllidocaine. Lidocaine’s shorter duration of action contrasts with benzylcarbamyl derivatives, which typically exhibit prolonged effects due to slowed metabolism.
Benzathine Benzylpenicillin : Contains a dibenzylethylenediamine moiety, emphasizing the role of benzyl groups in enhancing stability and bioavailability. Its large molecular weight (909 g/mol) underscores differences in pharmacokinetics compared to smaller anesthetic agents .
Analytical Challenges
- Simultaneous Determination : Co-analysis of Benzydamine HCl and methylparaben requires HPLC optimization to resolve peaks, as gas chromatography (BP method) involves complex chloroform extraction and risks analyte degradation .
- Purity Standards : Benzathine benzylpenicillin’s pharmacopeial assay emphasizes strict impurity thresholds (<1% for related substances), a benchmark applicable to hypothetical this compound quality control .
Pharmacological and Chemical Divergence
- Anti-inflammatory vs. Anesthetic : Benzydamine HCl targets cyclooxygenase (COX) pathways, whereas lidocaine blocks sodium channels. A benzylcarbamyl-lidocaine hybrid might combine anti-inflammatory and anesthetic properties.
- Stability and Solubility : Methylparaben’s preservative role in formulations with Benzydamine HCl suggests that this compound may require similar stabilizers if prone to hydrolysis or oxidation .
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